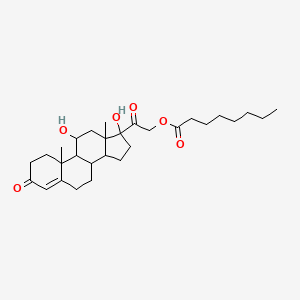

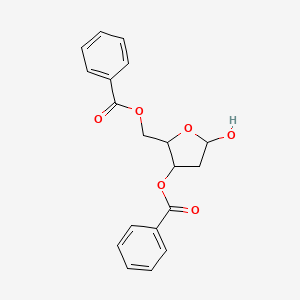

3-Deoxy-L-ribose-2,5-dibenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

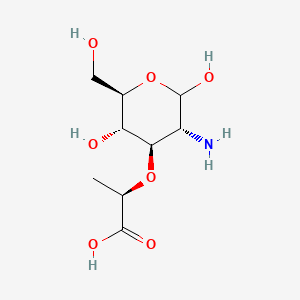

3-デオキシ-L-リボース-2,5-ジベンゾエートは、デオキシリボースの誘導体であり、デオキシリボースはDNAの主要な構成要素である単糖です。この化合物は、リボース環の2位と5位にベンゾイル基が水素原子と置換されていることを特徴とし、ジベンゾエートエステルとなっています。その独特の化学的性質により、さまざまな科学研究に応用されています。

準備方法

合成経路と反応条件

3-デオキシ-L-リボース-2,5-ジベンゾエートの合成は、通常、L-リボースのアシル化を伴います。 一般的な方法の1つは、L-キシロースとアセトンおよび硫酸を反応させてアセトニドを形成し、その後、ピリジンとクロロホルムの存在下でベンゾイルクロリドとアシル化してジベンゾエートを得ることです 。 その後、アセトニドは酢酸で加水分解してジヒドロキシ糖を生成し、さらに酢酸無水物とアシル化してテトラアシル化L-キシロースを生成します .

工業生産方法

3-デオキシ-L-リボース-2,5-ジベンゾエートの工業生産は、同様の合成経路を伴いますが、より大規模に行われます。このプロセスには、通常、高温高圧条件を制御するための反応器の使用が含まれ、高い収率と純度が保証されます。試薬の添加と反応条件の監視のための自動システムの使用は、工業環境では一般的です。

化学反応の分析

反応の種類

3-デオキシ-L-リボース-2,5-ジベンゾエートは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: この反応は、水素の添加または酸素の除去を伴います。一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。

置換: この反応は、ある官能基を別の官能基と置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤があります。

一般的な試薬と条件

酸化: 酸性条件での過マンガン酸カリウム。

還元: メタノール中での水素化ホウ素ナトリウム。

置換: 触媒の存在下でのハロゲン。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、一方、還元はアルコールを生成する可能性があります。

科学研究への応用

3-デオキシ-L-リボース-2,5-ジベンゾエートは、次のようなさまざまな科学研究に応用されています。

化学: より複雑な分子の合成における構成要素として使用されます。

生物学: 炭水化物代謝と酵素活性の研究に使用されます。

医学: 抗ウイルス活性や抗がん活性など、潜在的な治療特性が調査されています。

科学的研究の応用

3-Deoxy-L-ribose-2,5-dibenzoate is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in studies of carbohydrate metabolism and enzyme activity.

Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: It is used in the production of pharmaceuticals and other fine chemicals

作用機序

3-デオキシ-L-リボース-2,5-ジベンゾエートの作用機序は、特定の分子標的および経路との相互作用を伴います。さまざまな酵素の基質として作用し、生物学的に活性な化合物の形成につながることがあります。 ベンゾイル基は安定性を高め、細胞膜を介した輸送を促進します .

類似の化合物との比較

類似の化合物

2-デオキシ-2,2-ジフルオロ-D-リボフラノース-3,5-ジベンゾエート: 構造は類似していますが、フッ素原子を含んでいます。

リボフラノース、2-デオキシ、3,5-ジベンゾエート: 類似していますが、3-デオキシ修飾がありません。

独自性

3-デオキシ-L-リボース-2,5-ジベンゾエートは、特定の置換パターンにより、独自の化学的および生物学的特性を与えられているため、独特です。 その安定性と反応性により、さまざまな研究および産業応用において貴重な化合物となっています .

類似化合物との比較

Similar Compounds

2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate: Similar in structure but contains fluorine atoms.

Ribofuranose,2-deoxy,3,5-dibenzoate: Similar but lacks the 3-deoxy modification.

Uniqueness

3-Deoxy-L-ribose-2,5-dibenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications .

特性

IUPAC Name |

(3-benzoyloxy-5-hydroxyoxolan-2-yl)methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17,20H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCFUIMCQPPMTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)

![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)

![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)

![2,2,5',5',9'-Pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]](/img/structure/B12293913.png)

![3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)

![(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)

![1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m](/img/structure/B12293932.png)